4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid
Description
4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of both fluorine and hydroxyl functional groups attached to a benzoic acid core
Properties
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6,15-16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJSBVGRNSIPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689411 | |
| Record name | 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-87-0 | |
| Record name | 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-hydroxyacetophenone.
Reaction with Salicylic Acid: The 4-fluoro-2-hydroxyacetophenone undergoes a condensation reaction with salicylic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain pure 4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-hydroxyacetophenone: Shares the fluorine and hydroxyl functional groups but lacks the benzoic acid moiety.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the fluorine atom but has similar hydroxyl and carboxyl groups.
Uniqueness
4-(4-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid is unique due to the combination of fluorine, hydroxyl, and carboxyl functional groups within a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
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